molecular formula C17H20BrNO2 B4128570 1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol

1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol

Cat. No.: B4128570
M. Wt: 350.2 g/mol
InChI Key: HGIDBTSZCANCBC-UHFFFAOYSA-N
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Description

1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol is a chemical compound with a molecular formula of C₁₇H₂₀BrNO₂ It is characterized by the presence of a brominated naphthalene ring, an ether linkage, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol typically involves the following steps:

    Bromination of 2-naphthol: The starting material, 2-naphthol, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 6-bromo-2-naphthol.

    Etherification: The brominated naphthol is then reacted with epichlorohydrin in the presence of a base like sodium hydroxide to form 1-(6-bromo-2-naphthyloxy)-2,3-epoxypropane.

    Ring Opening: The epoxy compound is subjected to ring-opening by reacting with pyrrolidine under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, especially those containing naphthalene and pyrrolidine moieties.

    Biological Studies: It can be used in studies investigating the interaction of brominated aromatic compounds with biological systems.

    Industrial Applications: Potential use in the development of new materials or as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, modulating their activity. The brominated naphthalene ring could facilitate binding to hydrophobic pockets, while the pyrrolidine moiety might interact with polar or charged regions of the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(6-chloro-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol
  • 1-[(6-fluoro-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol
  • 1-[(6-methyl-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol

Uniqueness

1-[(6-bromo-2-naphthyl)oxy]-3-(1-pyrrolidinyl)-2-propanol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets. Bromine is larger and more polarizable than chlorine or fluorine, potentially leading to different binding affinities and biological activities.

Properties

IUPAC Name

1-(6-bromonaphthalen-2-yl)oxy-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO2/c18-15-5-3-14-10-17(6-4-13(14)9-15)21-12-16(20)11-19-7-1-2-8-19/h3-6,9-10,16,20H,1-2,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIDBTSZCANCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(COC2=CC3=C(C=C2)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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